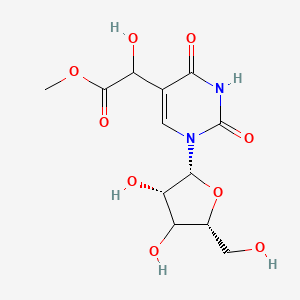
Methyl 1,2,3,4-tetrahydro-|A-hydroxy-2,4-dioxo-1-|A-D-ribofuranosyl-5-pyrimidineacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate: is a pyrimidine nucleoside analog. Pyrimidine nucleoside analogs are known for their wide range of biochemical and anticancer activities. These include DNA synthesis inhibition, RNA synthesis inhibition, antiviral effects, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate involves several steps. The key steps include the formation of the pyrimidine ring and the attachment of the ribofuranosyl group. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Scientific Research Applications
Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, antiviral, and immunomodulatory properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate involves its incorporation into DNA and RNA, leading to the inhibition of their synthesis. This results in the disruption of cellular processes and ultimately cell death. The compound targets various molecular pathways involved in DNA and RNA synthesis, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Similar compounds to Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate include other pyrimidine nucleoside analogs, such as cytarabine and gemcitabine. These compounds also inhibit DNA and RNA synthesis but may have different pharmacokinetic properties and side effect profiles. The uniqueness of Methyl 1,2,3,4-tetrahydro-α-hydroxy-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate lies in its specific molecular structure, which can result in different biological activities and therapeutic potentials .
Properties
Molecular Formula |
C12H16N2O9 |
|---|---|
Molecular Weight |
332.26 g/mol |
IUPAC Name |
methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C12H16N2O9/c1-22-11(20)6(16)4-2-14(12(21)13-9(4)19)10-8(18)7(17)5(3-15)23-10/h2,5-8,10,15-18H,3H2,1H3,(H,13,19,21)/t5-,6?,7?,8+,10-/m1/s1 |
InChI Key |
JNVLKTZUCGRYNN-ZKDWEMFHSA-N |
Isomeric SMILES |
COC(=O)C(C1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O)O |
Canonical SMILES |
COC(=O)C(C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















